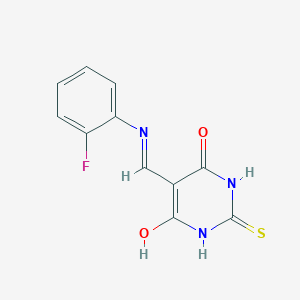

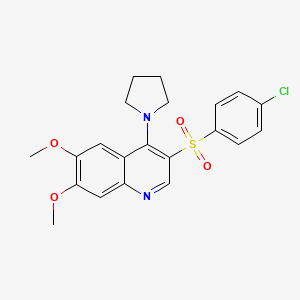

![molecular formula C11H15N3O2 B2758812 2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide CAS No. 1095587-66-8](/img/structure/B2758812.png)

2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions.Molecular Structure Analysis

The molecular formula of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is C16H17N3O2, and its molecular weight is 283.33 g/mol.Chemical Reactions Analysis

The compound was used in a Ru (II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance. The compound’s synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media.Physical And Chemical Properties Analysis

While specific studies on the physical properties of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Structural Analysis

Research has delved into the synthesis of compounds structurally related to "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide," exploring their chemical properties and reactivity. For instance, the study of polymethylene chains terminally substituted with different functional groups has revealed insights into the structural requirements for achieving desired chemical activities, emphasizing the importance of a balance between hydrophilic and hydrophobic portions in the molecules (Reuben et al., 1978).

Novel Reaction Mechanisms

Investigations into novel reaction mechanisms, such as the cyclization processes involving methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, have broadened understanding of how certain functional groups interact under specific conditions, leading to the formation of complex structures with potential therapeutic applications (Ukrainets et al., 2014).

Biological and Pharmacological Activities

Antitumor and Antimicrobial Activities

Studies on derivatives of "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide" have shown promising antitumor and antimicrobial properties. For example, the antitumor activity of homo-aza-steroidal esters and their interaction with cellular components highlight the compound's potential in cancer research and therapy (Catsoulacos & Catsoulacos, 1993). Additionally, the development of novel ratiometric fluorescent probes based on reactions with methylglyoxal offers tools for diagnosing and studying diseases related to glycation end products (Wang et al., 2019).

Mechanistic Insights into Biological Processes

Research into the cyclopalladation of aniline derivatives provides valuable insights into steric and electronic factors influencing biological interactions, which can inform the design of more effective drugs and therapeutic agents (Mossi et al., 1992).

Potential Therapeutic Applications

Treatment of Viral Infections

The synthesis and evaluation of novel anilidoquinoline derivatives, including their antiviral and antiapoptotic effects, underscore the potential of "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide" derivatives in treating viral infections such as Japanese encephalitis, highlighting the compound's relevance in antiviral research (Ghosh et al., 2008).

Mécanisme D'action

While specific studies on the mechanism of action of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCHHVQHGOEOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)

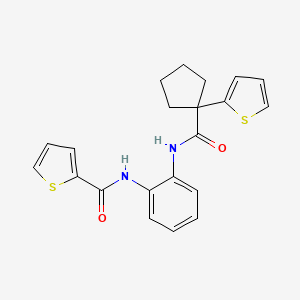

![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)

![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)

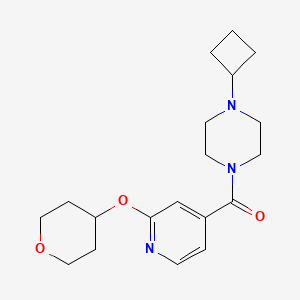

![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)

![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

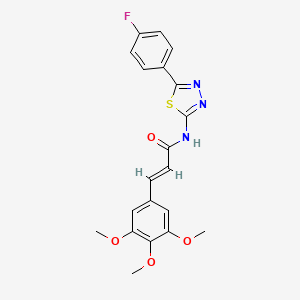

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)

![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)